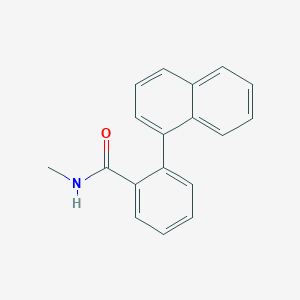

N-methyl-2-(1-naphthyl)benzamide

Description

Contextualization of Benzamide (B126) and Naphthyl Amide Scaffolds in Chemical Biology and Medicinal Chemistry

The benzamide and naphthyl amide scaffolds are considered "privileged structures" in drug discovery and chemical biology. Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which allows them to bind effectively to a wide range of biological macromolecules. africaresearchconnects.com

The benzamide moiety is a cornerstone in medicinal chemistry, present in approximately 25% of top-selling pharmaceuticals. nanobioletters.com This scaffold is recognized for its chemical stability and its capacity to serve as a versatile synthetic intermediate. researchgate.net Benzamide derivatives have been extensively explored and have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nanobioletters.comresearchgate.netnih.gov Their utility is so broad that they are continuously investigated for new therapeutic applications, from targeting the Hedgehog signaling pathway in cancer to inhibiting key enzymes in neurodegenerative diseases. nih.gov

Similarly, the naphthalene (B1677914) ring, a simple bicyclic aromatic hydrocarbon, is a crucial component in many biologically active compounds. nih.gov Its rigid, planar, and lipophilic nature allows for effective interaction with biological targets. Naphthyl derivatives are known to possess significant antimicrobial, antiviral, and anticancer activities. africaresearchconnects.comnih.gov For instance, research into novel amide-coupled naphthalene scaffolds has yielded compounds with potent antibacterial and antifungal properties. nih.gov The combination of a naphthalene ring with an amide linkage, as seen in naphthyl amides, creates a scaffold with diverse biological potential, which has been leveraged in the development of antimicrobials and other therapeutic agents. nsf.govnih.gov

The table below summarizes the key characteristics and established biological significance of these two core scaffolds.

| Scaffold | Key Structural Features | Prominent Biological Activities | References |

| Benzamide | Aromatic ring attached to an amide functional group. Capable of acting as both a hydrogen bond donor and acceptor. | Anticancer, Antimicrobial, Anti-inflammatory, Analgesic, Enzyme Inhibition | nanobioletters.comresearchgate.netnih.gov |

| Naphthyl Amide | Fused bicyclic aromatic (naphthalene) system linked to an amide group. Planar, rigid, and lipophilic. | Antimicrobial, Anticancer, Antiviral, Enzyme Inhibition | africaresearchconnects.comnih.govnsf.govnih.gov |

Historical Overview of Research Involving N-methyl-2-(1-naphthyl)benzamide and Structurally Related Analogues

While specific historical milestones for this compound are not prominent in the literature, the history of its structural class—N-aryl benzamides—is rich, particularly concerning the phenomenon of atropisomerism . Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, creating stereoisomers that can be stable and separable. nih.gov This is particularly relevant for 2-substituted N-aryl benzamides where bulky groups create a high rotational barrier around the Ar-C(O) bond.

The structure of this compound, with a large naphthyl group at the ortho-position, makes it a prime candidate for exhibiting stable atropisomerism. Research into such molecules has evolved from a niche area of stereochemistry to a significant consideration in drug design. nsf.govnih.gov Historically, the challenge was not only in synthesizing these compounds but also in separating and characterizing the individual atropisomers to understand their distinct biological effects.

Studies on structurally related analogues provide insight into the potential research trajectory of this compound class. For example, research on N-(1-Naphthyl)benzamide has explored its antimicrobial and potential anticancer properties. ontosight.ai Similarly, investigations into 4-methyl-N-(naphthalen-2-yl)benzamide have highlighted its antibacterial and antifungal efficacy. These studies on simpler analogues have laid the groundwork for exploring more complex derivatives like this compound, where the added steric hindrance introduces the fascinating element of atropisomerism.

The table below presents findings from research on analogues structurally related to this compound.

| Analogue Compound | Key Research Findings | Potential Implications for this compound | References |

| N-(1-Naphthyl)benzamide | Exhibits antimicrobial activity against select bacteria and fungi; potential anticancer effects noted. | Suggests that the core naphthyl-benzamide structure is a valid pharmacophore for antimicrobial and anticancer screening. | ontosight.ai |

| 4-methyl-N-(naphthalen-2-yl)benzamide | Demonstrates notable antibacterial and antifungal properties. Also explored as a precursor for more complex organic materials. | Reinforces the potential for biological activity and suggests possible applications in material science due to its structural rigidity. | |

| General N-Aryl Benzamides | Can exhibit stable atropisomerism, where individual atropisomers often have vastly different biological activities. | The specific substitution pattern of this compound strongly implies it exists as stable atropisomers, which would likely have distinct biological profiles. | nih.govnih.gov |

Current Research Significance and Future Trajectories for this compound in Chemical Science

The current significance and future research directions for this compound are intrinsically linked to its unique structure, which combines known pharmacophores with inherent chirality.

A Model for Studying Atropisomerism: The most significant research trajectory for this compound is likely as a model system to study atropisomerism. nih.govnih.gov The high rotational barrier expected between the naphthyl and benzamide rings makes it an ideal candidate for investigating the synthesis, separation, and stereochemical stability of atropisomers. Future research would focus on developing atroposelective synthetic methods to access the individual isomers and evaluating their differential biological activities, a critical aspect of modern drug discovery. nsf.gov

Drug Discovery and Development: Given the well-documented biological activities of both benzamide and naphthyl scaffolds, this compound represents a logical candidate for biological screening. nih.govnih.gov Future work could involve evaluating its efficacy in a variety of assays, including:

Anticancer research: Testing against various cancer cell lines, building on the known anticancer potential of both parent scaffolds.

Antimicrobial research: Screening against a panel of pathogenic bacteria and fungi, an area where related naphthyl-amide derivatives have shown promise. nih.govrsc.org

Material Science: The rigid, aromatic structure of this compound could be of interest in the development of novel organic materials. Analogues with similar structures have been considered as precursors for polymers and materials with specific physical properties. Future studies might explore its integration into larger molecular architectures for applications in electronics or optics.

In essence, while this compound may not have an extensive research history of its own, its structural design places it at the intersection of several key areas of modern chemical science. Its future value lies in its potential to unlock new findings in stereochemistry, drug discovery, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-19-18(20)17-11-5-4-10-16(17)15-12-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIMNRVRGHIYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Methyl 2 1 Naphthyl Benzamide

Established and Emerging Synthetic Routes to N-methyl-2-(1-naphthyl)benzamide and its Analogues

The construction of the this compound scaffold can be achieved through various synthetic methodologies, ranging from classical amide bond formations to modern catalytic and multi-component reactions.

Amide Bond Formation Strategies and Their Optimization

The most direct approach to synthesizing this compound involves the formation of an amide bond between a derivative of 2-(1-naphthyl)benzoic acid and methylamine. Traditional methods often rely on the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling agents. nih.govnih.gov

Recent advancements have focused on developing milder and more efficient protocols. For example, one-pot oxidative amidation of aldehydes with primary amines, catalyzed by copper-based metal-organic frameworks (MOFs), presents a viable route. rsc.org While not directly demonstrated for this compound, this method's broad substrate scope suggests its potential applicability. Another innovative approach involves the rhodium-catalyzed ortho-amidation of benzoic acids with isocyanates, followed by decarboxylation, which serves as a unique strategy for preparing N-aryl benzamides. nih.gov

Biocatalytic methods are also emerging as green alternatives for amide bond formation. nih.gov Enzymes such as adenylating enzymes can catalyze the formation of N-acyl amides from fatty acids and amines, offering a highly selective and environmentally benign synthetic route. rsc.org

Table 1: Comparison of Selected Amide Bond Formation Strategies

| Method | Catalyst/Reagent | Key Features | Potential Applicability |

|---|---|---|---|

| Acyl Chloride Method | Thionyl chloride, Oxalyl chloride | High reactivity, widely applicable | Suitable for the synthesis of this compound from 2-(1-naphthyl)benzoic acid. |

| Oxidative Amidation | Copper-MOF, NCS, TBHP | Mild conditions, recyclable catalyst | Potentially applicable for the synthesis from 2-(1-naphthyl)benzaldehyde and methylamine. rsc.org |

| Rhodium-Catalyzed Amidation | Rhodium catalyst, Isocyanate | Directed C-H functionalization | Could be adapted for the synthesis of analogues. nih.gov |

| Biocatalysis | Adenylating enzymes | High selectivity, green conditions | A potential future direction for the synthesis of N-acyl amides. nih.govrsc.org |

Intramolecular Cyclization Reactions Involving this compound Precursors

Palladium-Catalyzed Synthetic Approaches to Benzamide (B126) Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer versatile routes to N-aryl benzamides. The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides with amides. This methodology could be applied to the synthesis of this compound by coupling an appropriate aryl halide with N-methylbenzamide or a derivative.

Recent developments in this area include the palladium-catalyzed denitrogenative cross-coupling reaction of nih.govnih.govnih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents to afford ortho-alkylated N-aryl amides. mdpi.com Furthermore, palladium-catalyzed carbonylative reactions, such as the coupling of anthranilamide with aryl bromides and carbon monoxide, provide a route to 2-arylquinazolinones, which are structurally related to benzamides. rsc.org An enantioselective palladium-catalyzed (2-naphthyl)methylation of azaarylmethyl amines has also been reported, showcasing the utility of palladium catalysis in generating chiral molecules containing a naphthyl group. rsc.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Benzamide Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide, N-methylbenzamide | Pd catalyst, ligand | N-Aryl benzamide |

| Denitrogenative Cross-Coupling | nih.govnih.govnih.gov-Benzotriazin-4(3H)-one, DABAL-Me3 | Pd(OAc)2/XantPhos | ortho-Methylated N-aryl amide mdpi.com |

| Carbonylative Cyclization | Anthranilamide, aryl bromide, CO | Pd(OAc)2, BuPAd2 | 2-Arylquinazolinone rsc.org |

| Enantioselective (2-Naphthyl)methylation | Azaarylmethyl amine, (2-naphthyl)methyl carbonate | Pd catalyst, chiral ligand | Chiral (2-naphthyl)methylated amine rsc.orgnih.gov |

Multi-component Reactions and Diversification Tactics for Naphthyl-Benzamide Scaffolds

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, starting from three or more reactants. nih.govarcjournals.org The Ugi and Passerini reactions are classic examples of MCRs that are widely used in the synthesis of amide derivatives. arcjournals.org

For the synthesis of naphthyl-containing amides, a one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols has been developed using β-naphthol, an aldehyde, and an amide or nitrile in the presence of a catalyst. scirp.orgrsc.orgnih.gov This reaction proceeds through an in-situ generated ortho-quinone methide intermediate. By choosing appropriate starting materials, this methodology could be adapted to generate analogues of this compound.

Table 3: Multi-component Reactions for Naphthyl-Amide Scaffolds

| Reaction Name | Components | Key Features | Product Scaffold |

|---|---|---|---|

| Amidoalkyl-naphthol Synthesis | β-Naphthol, Aldehyde, Amide/Nitrile | One-pot, high atom economy | 1-Amidoalkyl-2-naphthol scirp.orgrsc.orgnih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic acid, Isocyanide | High convergence, diversity-oriented | α-Acylamino carboxamide arcjournals.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic acid, Isocyanide | Atom-economical, forms α-acyloxy carboxamides | α-Acyloxy carboxamide arcjournals.org |

Chemical Reactivity and Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses several sites that can be targeted for chemical modification, allowing for the generation of a diverse library of analogues.

Modifications on the Benzamide Core and N-Substituent

The benzamide core offers multiple positions for functionalization. Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene ring, although the directing effects of the amide and naphthyl groups would need to be considered. Palladium-catalyzed cross-coupling reactions on halogenated derivatives of the benzamide core provide a versatile platform for introducing a wide range of substituents. nih.gov

The N-methyl group can also be a site for modification. While direct functionalization of the N-methyl group can be challenging, metabolic studies of N-methylbenzamides have shown that N-hydroxymethyl compounds can be formed. acs.org This suggests that oxidative methods could be employed to introduce functionality at this position. Furthermore, selective N-methylation of primary amides using quaternary ammonium salts has been reported, indicating the possibility of further alkylation on the nitrogen atom under specific conditions. nih.gov The direct alkylation of N,N-dialkyl benzamides with methyl sulfides has also been achieved, providing a route to α-sulfenylated ketones, which could be a potential transformation for derivatized this compound.

Functionalization of the Naphthyl Moiety

The naphthyl group of this compound presents a reactive scaffold for various chemical modifications, primarily through electrophilic aromatic substitution. These reactions allow for the introduction of a diverse range of functional groups onto the naphthalene (B1677914) ring system, enabling the synthesis of derivatives with modified properties. The regioselectivity of these substitutions is a key consideration, with the alpha-position (positions 1, 4, 5, and 8) being the kinetically favored site of attack, while the beta-position (positions 2, 3, 6, and 7) can be favored under thermodynamic control in certain reactions. ucalgary.cavedantu.com

Nitration: The introduction of a nitro group (–NO₂) onto the naphthyl moiety is a common functionalization reaction. Typically carried out with a mixture of concentrated nitric acid and sulfuric acid, the nitration of naphthalene predominantly yields the 1-nitronaphthalene derivative as the major product. vedantu.comdocbrown.info This preference for alpha-substitution is due to the greater stability of the carbocation intermediate formed during the reaction. vedantu.com The reaction conditions, including temperature and the specific nitrating agent used, can influence the ratio of isomeric products. nih.govacs.org

Halogenation: Halogens such as chlorine and bromine can be introduced onto the naphthalene ring system through electrophilic halogenation. Unlike benzene, the halogenation of naphthalene does not typically require a Lewis acid catalyst. wikipedia.org The reaction of naphthalene with bromine, for instance, readily yields 1-bromonaphthalene as the main product. docbrown.infoyoutube.com The alpha-selectivity is again attributed to the more stable intermediate formed during the electrophilic attack.

Sulfonation: The sulfonation of the naphthyl group, involving the introduction of a sulfonic acid group (–SO₃H), is a notable exception to the general preference for alpha-substitution under all conditions. The reaction of naphthalene with concentrated sulfuric acid is reversible and temperature-dependent. wordpress.comwordpress.com At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is predominantly formed. youtube.comscribd.com However, at higher temperatures (around 160°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid, is the major isomer obtained. wikipedia.orgshokubai.orgquora.com This thermodynamic stability is attributed to reduced steric hindrance in the beta-position. wordpress.comwordpress.com

| Reaction | Reagents | Predominant Product | Controlling Factor |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Nitronaphthalene derivative | Kinetic Control vedantu.com |

| Halogenation (Bromination) | Br₂ in CCl₄ | 1-Bromonaphthalene derivative | Kinetic Control docbrown.info |

| Sulfonation | Conc. H₂SO₄, 80°C | Naphthalene-1-sulfonic acid derivative | Kinetic Control scribd.com |

| Conc. H₂SO₄, 160°C | Naphthalene-2-sulfonic acid derivative | Thermodynamic Control shokubai.orgquora.com |

Advanced Chemical Transformations for Analogues of this compound

The synthesis of analogues of this compound can be achieved through a variety of advanced chemical transformations that allow for precise modifications of both the benzamide and naphthyl portions of the molecule. These methods offer greater control over the regioselectivity and functional group tolerance compared to classical approaches.

Directed Ortho-Metalation (DoM): The amide group in the benzamide moiety can act as a powerful directing group for ortho-metalation. wikipedia.org This reaction involves the deprotonation of the aromatic C-H bond at the position ortho to the amide group by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be reacted with a wide range of electrophiles to introduce various substituents, such as alkyl, silyl, or carbonyl groups, exclusively at the ortho-position. acs.org This methodology provides a highly regioselective route to functionalized benzamide analogues.

C-H Activation/Functionalization: More recent advancements in synthetic chemistry have led to the development of transition-metal-catalyzed C-H activation reactions. These methods allow for the direct functionalization of otherwise unreactive C-H bonds. For benzamide derivatives, catalysts based on palladium, rhodium, or cobalt can be employed to achieve ortho-C-H functionalization with a variety of coupling partners, including alkenes, alkynes, and aryl halides. researchgate.netnih.govacs.org This approach offers a more atom-economical and versatile strategy for the synthesis of complex analogues.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. wikipedia.org It can be utilized to synthesize analogues of this compound by coupling an appropriately functionalized aryl halide (either on the benzamide or naphthyl side) with a primary or secondary amine. jk-sci.com The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orglibretexts.org

Ullmann Condensation: A copper-catalyzed cross-coupling reaction, the Ullmann condensation, is another valuable tool for the synthesis of analogues, particularly for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgcdnsciencepub.com This reaction can be used to couple an aryl halide with an alcohol, phenol, or amine to introduce ether or amino functionalities. mdpi.com While traditionally requiring harsh conditions, modern ligand-accelerated protocols have made this reaction more versatile and applicable to a wider range of substrates. wikipedia.org

| Transformation | Key Reagents/Catalysts | Description | Application for Analogues |

|---|---|---|---|

| Directed Ortho-Metalation (DoM) | Organolithium reagents (e.g., n-BuLi) | Regioselective functionalization of the benzamide ring ortho to the amide group. wikipedia.org | Introduction of various substituents at the C-3 position of the benzamide ring. |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Co) | Direct functionalization of C-H bonds on the aromatic rings. nih.govacs.org | Versatile introduction of functional groups on both the benzamide and naphthyl moieties. |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligands, base | Formation of C-N bonds between an aryl halide and an amine. wikipedia.org | Synthesis of analogues with different amine substituents. |

| Ullmann Condensation | Copper catalyst, base | Formation of C-O or C-N bonds between an aryl halide and an alcohol/amine. wikipedia.org | Introduction of ether or amino functionalities. |

Molecular Mechanisms of Action and Biological Target Interactions of N Methyl 2 1 Naphthyl Benzamide

Enzymatic Inhibition and Modulation by N-methyl-2-(1-naphthyl)benzamide and its Analogues

The benzamide (B126) scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of enzymes. The inclusion of a naphthyl group can enhance hydrophobic interactions with biological targets.

Cholinesterase Inhibition Pathways

Derivatives of benzamide have been developed as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical for regulating acetylcholine (B1216132) levels in the nervous system. nih.gov Dual inhibitors of both AChE and BChE are of interest for certain therapeutic applications. nih.gov

A study on methoxy-naphthyl linked N-(1-benzylpiperidine) benzamides identified a potent dual inhibitor of AChE and BChE with IC50 values in the sub-micromolar range. nih.gov The kinetic analysis revealed a non-competitive inhibition of AChE and a mixed-type inhibition of BChE. nih.gov Molecular docking studies helped to elucidate the binding interactions of these compounds within the enzyme active sites. nih.gov Another study on novel benzamides also demonstrated inhibitory effects on both AChE and BACE1, an enzyme involved in Alzheimer's disease pathology. nih.gov

Table 2: Cholinesterase Inhibition by a Naphthalene-Containing Benzamide Analogue This table presents data for a naphthalene-containing benzamide analogue, as specific data for this compound is not available.

| Compound | Target Enzyme | IC50 | Type of Inhibition | Reference |

|---|---|---|---|---|

| Naphthalene-containing N-(1-benzylpiperidine) benzamide (7b) | AChE | 0.176 µM | Non-competitive | nih.gov |

Modulation of Other Key Enzyme Classes

The benzamide structure is found in compounds targeting a wide range of other enzymes. For example, some benzamide derivatives act as kinase inhibitors. drugbank.com The specific enzyme class that this compound might modulate would depend on its ability to bind to the active or allosteric sites of those enzymes. The naphthyl group generally enhances hydrophobic interactions, which could be a factor in its binding affinity and selectivity.

Receptor Binding Profiles and Downstream Signaling Pathway Modulation

Interaction with Specific Receptor Systems (e.g., D2- and 5-HT3-receptors)

Benzamide derivatives are well-known for their interaction with dopamine (B1211576) and serotonin (B10506) receptor systems.

Dopamine D2 Receptors: Substituted benzamides are a major class of dopamine D2 receptor antagonists. drugbank.comnih.gov These compounds are used as antipsychotic agents. nih.gov The binding affinity of these benzamides for the D2 receptor is influenced by the substituents on the benzamide ring. nih.gov For instance, certain methoxy-substituted benzamides show very high affinity for D2 receptors, with IC50 values in the nanomolar range. nih.gov The interaction of benzamides with D2 receptors can be allosterically modulated by sodium ions. nih.govnih.gov Tritiated benzamide neuroleptics, such as [3H]-YM-09151-2, have been used to selectively label D2 receptors in research. nih.govbgu.ac.il

5-HT3 Receptors: Benzamides have also been developed as potent and selective antagonists of the 5-HT3 receptor. nih.gov These antagonists are used as antiemetics. nih.gov The structure-activity relationship studies of novel benzamides led to the identification of compounds with high affinity for the 5-HT3 receptor, with Ki values in the nanomolar range. nih.gov The interaction of 5-HT3 receptor antagonists with NMDA receptors has also been investigated, suggesting a potential interplay between these two receptor systems. nih.gov

Table 3: Receptor Binding Affinity of Benzamide Analogues This table presents data for benzamide analogues, as specific data for this compound is not available.

| Compound Class | Receptor Target | Affinity | Reference |

|---|---|---|---|

| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 | IC50 ~ 1 nM | nih.gov |

Influence on Fundamental Cellular Processes (e.g., Cell Proliferation, Apoptosis Induction, Oxidative Stress Response)

There is currently no available scientific literature or research data that specifically investigates the influence of this compound on fundamental cellular processes such as cell proliferation, the induction of apoptosis, or the oxidative stress response. While studies exist on the general class of benzamides or other naphthalene-containing compounds in these contexts, a direct link and detailed mechanistic study for this compound is absent from published research.

Anti-Inflammatory Mechanisms via NFκB and TNFα Modulation

Specific studies elucidating the anti-inflammatory mechanisms of this compound through the modulation of Nuclear Factor-kappa B (NFκB) and Tumor Necrosis Factor-alpha (TNFα) have not been identified in the current body of scientific research. The potential for this compound to act on these inflammatory pathways remains uninvestigated. Research into other benzamides has suggested anti-inflammatory properties through inhibition of NF-κB and TNFα, but these findings are not specific to this compound.

Structure Activity Relationship Sar Studies of N Methyl 2 1 Naphthyl Benzamide Derivatives

Elucidation of Essential Pharmacophoric Features for Biological Activity

The biological activity of N-methyl-2-(1-naphthyl)benzamide derivatives is fundamentally linked to a set of essential pharmacophoric features. The core scaffold, an N-aryl benzamide (B126), is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov For this class of compounds, a key activity identified is the inhibition of Valosin-containing protein (p97), a highly conserved AAA+ ATPase involved in cellular protein homeostasis. The dysregulation of p97 is linked to various diseases, making it a significant therapeutic target.

The essential pharmacophore for these molecules generally consists of:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide moiety is a critical hydrogen bond acceptor, capable of forming key interactions within the binding site of target proteins.

Two Aromatic Systems: The benzamide and naphthyl rings provide hydrophobic surfaces that engage in van der Waals and π-π stacking interactions with the target. The ortho-substitution on the benzamide ring, coupled with the bulky naphthyl group, creates a twisted conformation that is crucial for activity.

The N-Methyl Group: The methyl group on the amide nitrogen can influence both the conformation of the molecule and its metabolic stability.

Pharmacophore models developed for other series of N-aryl benzamide inhibitors often highlight the spatial arrangement of these hydrophobic and hydrogen-bonding features as essential for potent biological activity.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold have been explored to understand how changes in its structure affect biological potency and selectivity. These studies have focused on the benzamide core, the naphthyl moiety, and the linking amide group.

Substituents on the Benzamide Core (e.g., position, electronic nature, steric bulk)

The substitution pattern on the benzamide ring plays a pivotal role in modulating the activity of these derivatives. While specific SAR data for this compound as a p97 inhibitor is not extensively detailed in publicly available literature, studies on other N-aryl benzamide series provide valuable insights. For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides with antimicrobial activity, substitutions on the N-phenyl ring were critical for potency.

Research on related benzamide derivatives has shown that:

Positional Isomerism: The location of substituents (ortho, meta, or para) significantly impacts biological activity. In some series of inhibitors, para-substitution is favored, while in others, meta-substitution leads to optimal potency.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) can drastically alter the electronic distribution of the ring and its interaction with the target protein. For example, in a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, a nitro group was found to be a key feature for potent antimicrobial activity. nih.gov

Steric Bulk: The size of the substituent can influence the molecule's ability to fit into the binding pocket. Bulky substituents can either enhance binding through increased hydrophobic interactions or reduce activity due to steric hindrance.

Table 1: Illustrative SAR of Substitutions on the Benzamide Core of Related N-Aryl Amide Derivatives Note: This table presents generalized findings from various N-aryl amide series to illustrate SAR principles, as specific data for this compound analogues is limited.

| Substituent Position | Substituent Type | General Effect on Potency | Rationale |

|---|---|---|---|

| Para (4-position) | Electron-withdrawing (e.g., -NO2, -Cl) | Often increases activity | Enhances hydrogen bonding potential or electronic complementarity with the target. nih.gov |

| Meta (3-position) | Polar H-bond acceptor | Can be critical for activity | May form specific, favorable interactions within the binding site. |

| Ortho (2-position) | Bulky group | Can decrease activity | May cause steric clash or disrupt the required conformation for binding. |

| Para (4-position) | Electron-donating (e.g., -OCH3) | Variable effects | Can either improve or reduce activity depending on the specific target and binding pocket environment. |

Modifications on the Naphthyl Moiety (e.g., regiochemistry, steric considerations)

The naphthyl moiety is a defining feature of this compound class, contributing significantly to the hydrophobic interactions that anchor the molecule in its binding site.

Regiochemistry: The point of attachment to the naphthyl ring is critical. A comparison between 1-naphthyl and 2-naphthyl derivatives in related scaffolds often reveals significant differences in biological activity. The 1-naphthyl isomer, as seen in the parent compound, typically imposes a more sterically hindered and twisted geometry compared to the more linear 2-naphthyl isomer. This conformational difference can lead to distinct binding modes and potencies. In a series of antimicrobial benzimidazoles, the presence of a 1-naphthyl group was found to be a contributor to high potency.

Role of Linker Modifications in this compound Analogues

The amide bond serves as the direct linker between the benzamide and naphthylamine fragments. This linker is not merely a spacer; its rigid, planar nature and hydrogen bonding capabilities are integral to the pharmacophore. Modifying this linker can have profound effects on activity.

Studies on analogous compound series have explored replacing the amide bond with more flexible or isosteric groups:

Bioisosteric Replacement: Replacing the amide group with a bioisostere, such as a 1,2,4-oxadiazole, can improve metabolic stability while attempting to retain the key interactions. mdpi.com However, this change can also lead to a loss of activity if the hydrogen-bonding capacity of the amide NH is essential for binding. mdpi.com

Linker Extension: Inserting a methylene (B1212753) (-CH2-) or other small spacing unit between the amide and one of the aromatic rings would increase the flexibility and the distance between the two aryl systems. This can alter the compound's ability to adopt the optimal conformation for binding, often leading to a decrease in potency.

Computational Chemistry and Molecular Modeling Applications for N Methyl 2 1 Naphthyl Benzamide

Molecular Docking Investigations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action at a molecular level. For benzamide (B126) derivatives, docking studies are frequently employed to understand their interactions with enzyme active sites or receptor binding pockets.

While specific docking studies on N-methyl-2-(1-naphthyl)benzamide are not extensively detailed in publicly available literature, the principles can be inferred from research on analogous structures. In silico docking of various benzamide-containing compounds has been used to predict their binding affinity and interaction patterns with targets like DNA gyrase and cyclooxygenase-II (COX-II). mdpi.comasianpubs.org These studies typically reveal that the binding is driven by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the naphthyl group is expected to play a significant role in establishing strong hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) within a binding site. The benzamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial connections with the protein backbone or specific amino acid side chains. researchgate.net The methyl group on the amide nitrogen can influence the molecule's conformation and modulate its solubility and electronic properties.

Computational models generated from docking simulations provide a docking score, which estimates the binding energy, and predict the stability of the ligand-receptor complex. scispace.com This information is critical for predicting the binding affinity and guiding the design of more potent analogs.

Table 1: Summary of Potential Ligand-Target Interactions for this compound in Molecular Docking

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H (donor), Carbonyl O (acceptor) | Asp, Glu, Asn, Gln, Ser, Thr, His |

| Hydrophobic Interactions | Naphthyl ring, Phenyl ring | Ala, Val, Leu, Ile, Pro, Met, Phe |

| π-π Stacking | Naphthyl ring, Phenyl ring | Phe, Tyr, Trp, His |

Molecular Dynamics Simulations for Assessing Ligand-Target Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering a view of the stability of the predicted binding pose and the conformational dynamics of both the ligand and the protein. nih.gov

In the context of this compound, an MD simulation would begin with the best-docked pose within a biological target. The simulation would then track the atomic movements over a set period (typically nanoseconds to microseconds), considering the effects of solvent and physiological temperature. Key analyses from MD simulations include:

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and target throughout the simulation, revealing the most persistent and important interactions.

Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, which may involve subtle or significant conformational shifts that are not apparent from static docking poses.

For related benzamide-based inhibitors, MD simulations have been crucial in validating docking results and confirming the stability of key interactions within the target's active site. nih.govnih.gov Such simulations are essential for confirming that a computationally predicted binding mode is not a transient artifact but a stable and energetically favorable state.

Table 2: Key Parameters and Insights from Molecular Dynamics (MD) Simulations

| Parameter/Analysis | Purpose | Typical Insights Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Assess the structural stability of the ligand-protein complex over time. | Convergence to a low, stable value indicates a stable binding pose. |

| Root-Mean-Square Fluctuation (RMSF) | Measure the flexibility of individual amino acid residues. | Highlights regions of the protein that become more or less rigid upon ligand binding. |

| Hydrogen Bond Occupancy | Quantify the persistence of specific hydrogen bonds during the simulation. | Identifies the most critical and stable hydrogen bonds for anchoring the ligand. |

| Solvent Accessible Surface Area (SASA) | Calculate the exposure of the complex to the solvent. | Can indicate conformational changes and the burial of hydrophobic surfaces upon binding. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating drug discovery. nih.gov

A QSAR study on this compound and its derivatives would involve several steps. First, a dataset of related compounds with measured biological activities (e.g., IC₅₀ values) would be compiled. Then, for each molecule, a set of numerical parameters, or "molecular descriptors," would be calculated. These descriptors quantify various aspects of the molecule's physicochemical, electronic, topological, and geometrical properties.

For this compound, relevant descriptors would likely include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, and polar surface area (PSA).

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: Molecular surface area, volume, and specific dihedral angles that define the molecule's 3D shape.

Electronic Descriptors: Dipole moment and energies of frontier orbitals (HOMO/LUMO), which relate to the molecule's reactivity.

Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is built that correlates a combination of these descriptors with the observed biological activity. nih.gov The robustness and predictive power of the model are then rigorously validated using internal and external test sets. nih.govnih.gov Such a model could provide valuable insights into which structural features of the this compound scaffold are most important for its biological function.

Table 3: Common Descriptor Classes in QSAR Modeling

| Descriptor Class | Description | Example Descriptors for this compound |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula (atom counts, molecular weight). | Molecular Weight, Number of Aromatic Rings. |

| Topological (2D) | Based on the 2D representation (atom connectivity). | Wiener Index, Kier & Hall Connectivity Indices. |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Surface Area, Molecular Volume, Dihedral Angle between rings. |

Advanced Conformational Analysis and Spectroscopic Correlations (e.g., Circular Dichroism for Stereochemistry)

The structure of this compound presents significant conformational complexity. Rotation around the single bond connecting the 1-naphthyl group to the benzamide ring is sterically hindered, which can give rise to stable rotational isomers, or atropisomers. These atropisomers are non-superimposable mirror images and can have different biological activities.

Advanced conformational analysis techniques are essential for understanding this aspect of the molecule's stereochemistry. Circular Dichroism (CD) spectroscopy is a particularly powerful method for studying chiral molecules, including those with axial chirality like atropisomers. CD measures the differential absorption of left- and right-circularly polarized light. For binaphthyl derivatives, the CD spectrum, particularly the exciton-coupled bands, can be directly related to the dihedral angle between the two naphthalene (B1677914) moieties and thus the absolute conformation (or helical twist) of the molecule. nih.gov A similar approach could be applied to this compound to determine its preferred conformation in solution.

Furthermore, conformational preferences in N-methyl aryl amides, such as the cis and trans arrangement of the N-methyl and carbonyl groups, can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The solvent environment can also play a crucial role in stabilizing certain conformations through hydrogen bonding, an effect that can be monitored using CD spectroscopy in different solvents like trifluoroethanol (hydrogen-bond promoting) versus non-polar solvents. uark.edu Combining these experimental spectroscopic techniques with computational energy calculations allows for a comprehensive understanding of the molecule's conformational landscape and its relationship to potential biological function.

Table 4: Application of Spectroscopic Methods in Conformational Analysis

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Circular Dichroism (CD) | Determination of absolute configuration and conformational helicity in chiral molecules. | Can identify and characterize stable atropisomers arising from restricted C-C bond rotation. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides information on atom connectivity and spatial proximity (e.g., through NOE). | Can determine the preferred cis/trans conformation of the N-methyl amide bond. nih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups and can be sensitive to hydrogen bonding. | Can monitor changes in amide bond vibrations upon conformational changes or solvent interactions. |

Advanced Research Methodologies and Analytical Techniques in the Study of N Methyl 2 1 Naphthyl Benzamide

Spectroscopic Techniques for Structural Elucidation

The precise chemical structure of N-methyl-2-(1-naphthyl)benzamide is confirmed through a combination of powerful spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry. Each of these methods provides unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H NMR and ¹³C NMR are employed to map out the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide, reveals distinct signals corresponding to the different types of protons present. rsc.org For instance, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the methyl protons of an N-methyl group would be expected to resonate in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information about the number and types of carbon atoms. In a compound like N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide, the spectrum shows a variety of signals for the aromatic carbons (δ 110-160 ppm), the amide carbonyl carbon (around δ 167 ppm), and the methyl carbon of an N-methyl group would appear at a much higher field. rsc.org

Interactive Data Table: Representative NMR Data for a Related Benzamide (B126) Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 6.89 - 8.14 | Aromatic Protons |

| ¹H | 9.56 | Amide N-H Proton |

| ¹³C | 117.26 - 155.13 | Aromatic Carbons |

| ¹³C | 167.30 | Amide Carbonyl Carbon |

| ¹³C | 62.66 | Methine Carbon |

This table presents representative data for N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide to illustrate the typical chemical shifts observed for such structures. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide, displays characteristic absorption bands that confirm the presence of key functional groups. rsc.org

N-H Stretching: A prominent band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.

C=O Stretching: The strong absorption band around 1630-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide functionality.

Aromatic C-H and C=C Stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, correspond to the vibrations of the aromatic rings.

Interactive Data Table: Key FT-IR Absorption Bands for a Related Benzamide Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3375 | N-H Stretch | Amide |

| 1632 | C=O Stretch | Amide (Amide I) |

| 1530 | N-H Bend / C-N Stretch | Amide (Amide II) |

| 1477 | C=C Stretch | Aromatic Ring |

| 749 | C-H Bend | Aromatic Ring |

This table presents key FT-IR data for N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide. rsc.org

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. rsc.org Electron ionization (EI) mass spectrometry of a similar compound, N-(1-naphthyl)-4-methylbenzamide, shows a molecular ion peak corresponding to its molecular weight. nist.gov

Biochemical and Cell-Based Assays for Activity Profiling

To understand the biological effects of this compound, a variety of biochemical and cell-based assays are employed. These assays can reveal the compound's potential as a therapeutic agent by assessing its impact on specific enzymes and cellular processes.

Enzyme Activity Assays:

Enzyme activity assays are used to determine if a compound can inhibit or activate a particular enzyme. mdpi.com For example, if this compound were being investigated as a potential anticancer agent, its effect on enzymes involved in cancer cell proliferation, such as kinases, could be evaluated. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the test compound.

Cellular Proliferation Assays:

Cellular proliferation assays are fundamental in cancer research and are used to assess the ability of a compound to inhibit the growth of cancer cells. bio-rad-antibodies.com Common methods include:

MTT and MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells. promega.compromega.de A reduction in color development in the presence of this compound would indicate a decrease in cell proliferation.

BrdU Incorporation Assay: This assay measures the incorporation of a thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells. bio-rad-antibodies.com

Apoptosis Assays:

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. sigmaaldrich.com Assays to detect apoptosis can determine if a compound induces cell death through this pathway. Key apoptosis assays include:

Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. sigmaaldrich.com

Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7. nih.gov

TUNEL Assay: The TUNEL (TdT-dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com

Studies on related N-substituted benzamides have shown that they can induce apoptosis in cancer cell lines, as evidenced by cytochrome c release and caspase-9 activation. nih.govresearchgate.net For example, the compound 3CPA was shown to induce apoptosis in HL60 cells, and this effect was inhibited by a pan-caspase inhibitor. nih.gov

Interactive Data Table: Effect of a Benzamide Derivative (3CPA) on Apoptosis in HL60 Cells

| Treatment | Apoptosis (% of Control) |

| Control | 100 |

| 3CPA (250 µM) | Increased |

| 3CPA (500 µM) | Significantly Increased |

| 3CPA + ZVAD-fmk (pan-caspase inhibitor) | Reduced |

This table summarizes the findings from a study on a related N-substituted benzamide, demonstrating its pro-apoptotic effects. nih.gov

Electrochemical Studies of this compound and Related Systems

Future Directions and Emerging Research Avenues for N Methyl 2 1 Naphthyl Benzamide

Exploration of Novel Biological Targets Beyond Current Paradigms

The benzamide (B126) and naphthalene (B1677914) scaffolds are present in numerous biologically active molecules, suggesting that N-methyl-2-(1-naphthyl)benzamide could interact with a variety of cellular targets. Future research should venture beyond well-trodden paths to uncover novel mechanisms of action.

One promising area is the investigation of its effects on protein-protein interactions (PPIs). Many cellular processes are regulated by the binding of two or more proteins, and the disruption of these interactions is a key strategy in modern drug discovery. The rigid, planar structure of the naphthalene group combined with the more flexible benzamide portion could allow this compound to fit into the often-shallow and extended binding sites characteristic of PPIs. High-throughput screening assays could be employed to test its activity against a panel of known oncogenic or inflammatory PPI targets.

Furthermore, the potential for this compound to modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, warrants exploration. The N-methyl group could play a crucial role in orienting the molecule within the active site of these enzymes. Alterations in gene expression due to epigenetic dysregulation are hallmarks of many diseases, including cancer, making these enzymes attractive therapeutic targets.

Additionally, given the known antimicrobial properties of some benzamide and naphthalene derivatives, a thorough investigation into the antibacterial and antifungal activity of this compound is justified. africaresearchconnects.comnanobioletters.comcyberleninka.ru Studies could focus on its efficacy against multidrug-resistant strains of bacteria and fungi, a growing global health concern.

Development of Greener and More Efficient Synthetic Methodologies

The traditional synthesis of amides often involves the use of harsh reagents and solvents, leading to significant chemical waste. Future research should focus on developing more sustainable and efficient methods for the synthesis of this compound and its analogs.

Green chemistry principles can be applied to various stages of the synthesis. For instance, the use of water as a solvent in amide synthesis has been shown to be a viable and environmentally friendly alternative to organic solvents. nih.govresearchgate.net Iron-mediated synthesis of N-aryl amides in water is one such promising approach that could be adapted. nih.gov Another avenue is the exploration of catalytic methods that minimize waste and energy consumption. For example, rhodium-catalyzed C-H functionalization followed by decarboxylation has been demonstrated for the synthesis of N-aryl benzamides. nih.gov

Solvent-free reaction conditions, potentially utilizing microwave irradiation or mechanochemistry, could also be investigated to reduce environmental impact and reaction times. researchgate.netresearchgate.net The development of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, would further enhance the efficiency and sustainability of the process. researchgate.netmdpi.com

The following table illustrates a hypothetical comparison of a traditional versus a "green" synthetic approach for this compound, highlighting key metrics that would be evaluated in such research.

| Metric | Traditional Synthesis | Green Synthesis (Hypothetical) |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, or Solvent-free |

| Catalyst | Stoichiometric coupling reagents | Catalytic (e.g., Fe, Rh, Pd) |

| Energy Input | High temperature reflux | Microwave irradiation, Room temperature |

| Atom Economy | Moderate | High |

| Waste Generation | High (organic solvents, byproducts) | Low (recyclable catalyst, water) |

| Reaction Steps | Multiple, with purification at each step | One-pot or fewer steps |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid and cost-effective design of new molecules with desired properties. nih.govresearchgate.netnih.gov These computational tools can be powerfully applied to the future development of this compound analogs.

By creating a virtual library of derivatives with modifications to the benzamide or naphthalene rings, ML models can be trained to predict their biological activity, toxicity, and pharmacokinetic properties. nih.gov This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, significantly reducing the time and resources required for lead optimization. nih.gov

Potential for Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. This compound, with its distinct chemical features, has the potential to be developed into a valuable chemical probe.

The naphthalene moiety is inherently fluorescent, a property that could be harnessed to create a fluorescent probe. By optimizing its photophysical properties, it could be used to visualize specific cellular components or processes under a microscope. For example, if the compound is found to bind selectively to a particular protein, a fluorescently tagged version could be used to track the localization and dynamics of that protein within living cells.

Furthermore, if this compound is found to have a specific and potent biological activity, it could be modified to create a "bait" molecule for affinity-based proteomics. In this technique, the compound is immobilized on a solid support and used to capture its binding partners from a cell lysate. Identifying these interacting proteins can provide crucial insights into the compound's mechanism of action and the biological pathways it modulates.

The development of photo-activatable or "caged" derivatives of this compound is another exciting possibility. These probes would be inactive until exposed to light of a specific wavelength, allowing for precise spatial and temporal control over their biological effects. This would be a powerful tool for dissecting complex cellular signaling pathways.

While direct research on this compound is in its infancy, the future for this compound is bright with possibilities. By exploring novel biological targets, embracing green synthetic methodologies, leveraging the power of artificial intelligence, and developing it as a sophisticated chemical probe, the scientific community can unlock the full potential of this intriguing molecule. The path forward requires a multidisciplinary approach, combining the expertise of medicinal chemists, chemical biologists, and computational scientists to transform this compound from a catalog chemical into a valuable tool for science and medicine.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-methyl-2-(1-naphthyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using β-naphthol, aromatic aldehydes, and ethylenediamine in ethanol under reflux (72 hours, room temperature), yielding ~75% after purification by crystallization . Alternative routes include benzoylation of substituted naphthylamines in pyridine, though this may require specialized conditions or catalysts (e.g., Pd/C for hydrogenation) . Solvent choice (e.g., methanol, chloroform) and stoichiometric ratios of reagents significantly impact purity and yield. IR (1631 cm⁻¹ for amide C=O) and NMR (δH 2.88–7.75 ppm for aromatic protons) are critical for validating structural integrity .

Q. How can researchers confirm the crystallographic structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is the gold standard for resolving crystal structures. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data . For example, derivatives like N-((2-hydroxynaphthalen-1-yl)(p-tolyl)methyl)benzamide show characteristic IR bands (3413 cm⁻¹ for -OH) and melting points (213°C), which align with crystallographic data . Pre-purification via column chromatography (n-hexane/EtOAc gradients) is recommended to avoid impurities affecting diffraction quality .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear at δH 6.88–7.75 ppm, while methyl groups (N-CH₃) resonate at δH 3.72 ppm. Carbonyl signals (C=O) are observed at δC ~167 ppm .

- IR Spectroscopy : Key bands include ~1630 cm⁻¹ (amide I), 1530 cm⁻¹ (amide II), and 3300–3500 cm⁻¹ (N-H/O-H stretching) .

- Mass Spectrometry : EI-MS with m/z 292.07 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. How can catalytic C–H functionalization improve the synthesis of naphthylbenzamide derivatives?

- Methodological Answer : Ruthenium(II) or cobalt catalysts enable regioselective C–H bond activation, particularly for introducing ketone or aryl groups. For example, Ru-catalyzed hydroarylation with α,β-unsaturated ketones (e.g., methyl vinyl ketone) in hexane/EtOAc achieves 80% yield for analogs like N-methyl-2-(3-oxobutyl)benzamide . Optimizing ligand systems (e.g., monodentate vs. bidentate) and reaction time (20 hours vs. shorter durations) is critical to avoid over-functionalization.

Q. What computational strategies aid in understanding the conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict stable conformers and hydrogen-bonding interactions. Studies on related benzamides show that naphthyl rotation barriers (~5–10 kcal/mol) influence bioactivity . Molecular docking (AutoDock Vina) can further assess binding affinities to targets like VEGFR, as seen in the kinase inhibitor Axitinib, which shares structural motifs with naphthylbenzamides .

Q. How do structural modifications (e.g., nitro/hydroxyl groups) impact biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂ at the 3,4-positions) enhances electrophilicity, potentially increasing kinase inhibition (e.g., IC₅₀ values for Axitinib: 0.1–0.3 nM) . Conversely, hydroxyl groups improve solubility but may reduce membrane permeability. SAR studies on N-benzoyl-2-hydroxybenzamide analogs reveal that substituent position (ortho vs. para) modulates anti-inflammatory activity by 2–3-fold .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for naphthylbenzamides?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. For example, SHELXL refinement may indicate a monoclinic lattice, while NMR suggests dynamic disorder. Cross-validate using variable-temperature NMR and PXRD to detect polymorphic phases . If IR bands conflict with SC-XRD (e.g., unexpected hydrogen bonding), re-examine crystallization solvents (e.g., methanol vs. DMSO) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.